4-Methylhex-3-en-1-ol
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Overview
Description
4-Methylhex-3-en-1-ol is an organic compound with the molecular formula C7H14O. It is a type of unsaturated alcohol, characterized by the presence of both a double bond and a hydroxyl group in its structure. This compound is known for its applications in various fields, including organic synthesis and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylhex-3-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 4-methylhex-3-en-1-ene. This process typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 4-methylhex-3-en-1-ene, forming an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-methylhex-3-en-1-aldehyde. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) to reduce the aldehyde group to a hydroxyl group, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methylhex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-methylhex-3-en-1-aldehyde or further to 4-methylhex-3-enoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form 4-methylhexan-1-ol using hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 4-Methylhex-3-en-1-aldehyde, 4-Methylhex-3-enoic acid.
Reduction: 4-Methylhexan-1-ol.
Substitution: 4-Methylhex-3-en-1-chloride, 4-Methylhex-3-en-1-bromide.
Scientific Research Applications
4-Methylhex-3-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.
Medicine: Research on its derivatives explores potential pharmacological activities.
Industry: It is utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of 4-methylhex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The double bond may participate in electrophilic addition reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
4-Methylhex-3-en-1-aldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
4-Methylhex-3-enoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4-Methylhexan-1-ol: Similar structure but with a saturated carbon chain.
Uniqueness: 4-Methylhex-3-en-1-ol is unique due to the presence of both a double bond and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
1830-47-3 |
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Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
4-methylhex-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-7(2)5-4-6-8/h5,8H,3-4,6H2,1-2H3 |
InChI Key |
OPKSUXHYTUKXGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCCO)C |
Origin of Product |
United States |
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